Carbonate thorium oxide

Catalog No.
S13147708
CAS No.
49741-19-7
M.F
CH2O5Th
M. Wt
326.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonate thorium oxide

CAS Number

49741-19-7

Product Name

Carbonate thorium oxide

IUPAC Name

carbonic acid;oxygen(2-);thorium(4+)

Molecular Formula

CH2O5Th

Molecular Weight

326.06 g/mol

InChI

InChI=1S/CH2O3.2O.Th/c2-1(3)4;;;/h(H2,2,3,4);;;/q;2*-2;+4

InChI Key

ZKQOALFHMHPOAD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(O)O.[O-2].[O-2].[Th+4]

Carbonate thorium oxide, with the chemical formula CH2O5Th\text{CH}_2\text{O}_5\text{Th}, is a compound formed from thorium and carbonate ions. It is a notable member of thorium compounds, characterized by its role in various chemical processes and potential applications in nuclear technology. Thorium itself is a radioactive actinide metal, and its compounds exhibit unique properties that make them valuable in different fields, including materials science and nuclear energy.

The structure of carbonate thorium oxide consists of thorium ions coordinated with carbonate groups. This compound can exist in hydrated forms, which influence its solubility and reactivity in different environments. The presence of carbonate ions can affect the chemical behavior of thorium, particularly in geological and industrial settings.

  • Decomposition: Upon heating, carbonate thorium oxide decomposes to form thorium dioxide and carbon dioxide:
    CH2O5ThThO2+CO2\text{CH}_2\text{O}_5\text{Th}\rightarrow \text{ThO}_2+\text{CO}_2
  • Hydrolysis: In aqueous solutions, carbonate thorium oxide can react with water to form thorium hydroxide and carbonic acid:
    CH2O5Th+H2OTh OH 4+H2CO3\text{CH}_2\text{O}_5\text{Th}+\text{H}_2\text{O}\rightarrow \text{Th OH }_4+\text{H}_2\text{CO}_3
  • Formation of Complexes: In the presence of other ions, such as sodium or potassium, carbonate thorium oxide can form various complexes, affecting its solubility and transport in hydrothermal fluids .

Carbonate thorium oxide can be synthesized through various methods:

  • Precipitation: By mixing solutions of thorium salts (e.g., thorium nitrate) with sodium bicarbonate or sodium carbonate, carbonate thorium oxide precipitates out:
    Th NO3)4+2NaHCO3CH2O5Th+2NaNO3+2CO2+2H2O\text{Th NO}_3)_4+2\text{NaHCO}_3\rightarrow \text{CH}_2\text{O}_5\text{Th}+2\text{NaNO}_3+2\text{CO}_2+2\text{H}_2\text{O}
  • Hydrothermal Synthesis: Under controlled temperature and pressure conditions, carbonate thorium oxide can be synthesized from aqueous solutions containing thorium and carbonate ions.
  • Calcination: Heating hydrated forms of carbonate thorium oxide leads to the formation of anhydrous forms or conversion to other thorium compounds.

Carbonate thorium oxide has several applications:

  • Nuclear Fuel: It serves as a precursor for producing thorium dioxide, which is used in nuclear reactors due to its high melting point and thermal stability.
  • Material Science: Its unique properties make it suitable for high-temperature ceramics and coatings.
  • Catalysis: Research suggests potential applications in catalysis, particularly in reactions involving carbon dioxide conversion .
  • Geochemical Studies: It plays a role in understanding the mobility of thorium in geological formations and hydrothermal systems .

Studies on the interactions of carbonate thorium oxide with various ions and molecules reveal its potential for forming complexes that influence its solubility and reactivity in natural waters. Research indicates that carbonate ions can significantly alter the behavior of thorium in hydrothermal conditions, impacting its transport and deposition processes .

Several compounds share similarities with carbonate thorium oxide, particularly within the realm of actinide carbonates:

Compound NameChemical FormulaUnique Properties
Thorium DioxideThO₂High melting point (3300 °C), used as nuclear fuel
Uranium CarbonateU(CO₃)₂Soluble in water; used in uranium recovery processes
Cerium CarbonateCe(CO₃)₂Less radioactive; used in catalysts
Plutonium CarbonatePu(CO₃)₂Highly radioactive; used in advanced nuclear applications

Carbonate thorium oxide stands out due to its relatively low solubility compared to uranium and plutonium carbonates, making it less bioavailable while retaining significant utility in nuclear applications.

The precipitation method represents one of the most common approaches for synthesizing carbonate thorium oxide compounds from thorium nitrate solutions [1]. This process typically involves the controlled addition of carbonate-containing reagents to thorium nitrate solutions under specific conditions to facilitate the formation of thorium carbonate precipitates [2].

Reaction Mechanisms

When carbonate ions are introduced to thorium nitrate solutions, they interact with thorium ions to form thorium carbonate complexes [4]. The precipitation reaction generally follows the pathway where thorium nitrate reacts with carbonate ions to form thorium carbonate precipitates, which can be further processed to obtain thorium oxide with carbonate components [8]. The carbon dioxide formed during certain precipitation processes can dissolve in the solution, forming carbonate ions (CO3²⁻) upon reaching sufficiently high pH levels (typically above 7), which then participate in the precipitation reaction [8].

Process Parameters

Several critical parameters influence the precipitation process of thorium carbonate compounds from nitrate solutions:

ParameterOptimal RangeEffect on Precipitation
pH7.8-9.8Controls precipitation efficiency and product morphology [12]
Temperature60-100°CAffects particle size and crystallinity [7]
Carbonate Concentration0.05-0.5 MDetermines precipitation rate and product purity [12]
Agitation MethodMechanical or ultrasonicInfluences particle morphology and size distribution [7]
Digestion Time15-360 minutesAffects crystallinity and particle growth [7]

Research has shown that the pH of the solution significantly impacts the precipitation efficiency, with optimal thorium precipitation occurring at pH values between 9 and 10 [14]. However, at pH levels above 9.5, the precipitate may redissolve due to the formation of soluble thorium-carbonate complexes [21].

Two-Step Precipitation Method

A notable advancement in thorium carbonate oxide synthesis is the two-step precipitation process [21]. This method involves:

  • Initial precipitation of thorium hydroxide using ammonia at controlled pH to avoid gel formation [21]
  • Subsequent addition of ammonium bicarbonate or carbonate at high pH (around 9) to form thorium carbonate compounds [21]

This approach yields precipitation efficiencies exceeding 99.5% of thorium and produces precipitates with improved filterability compared to single-step methods [21]. The two-step process also allows for better control over particle morphology and size distribution [21].

Thermal Decomposition of Thorium Oxalate Precursors

Thermal decomposition of thorium oxalate represents a significant pathway for producing thorium oxide with carbonate components [3]. This method involves the controlled heating of thorium oxalate precursors, which undergo a series of decomposition reactions to form thorium oxide products that may contain carbonate species [1].

Decomposition Stages

The thermal decomposition of thorium oxalate proceeds through several distinct stages:

  • Dehydration Phase: At temperatures below 200°C, thorium oxalate undergoes dehydration, forming various hydrated states including tri-, di-, and possibly pentahydrate forms of thorium oxalate [3].

  • Oxalate Decomposition: As temperatures increase to approximately 270-300°C, the dehydrated thorium oxalate begins to decompose, with almost all oxalate groups decomposing sharply over a narrow temperature range near 300°C [3] [7].

  • Carbonate Formation and Decomposition: During the decomposition process, some carbonate species are formed as intermediate products, though they typically do not exceed concentrations of 0.076 mole per mole of total thorium [3]. These carbonates may persist in the final product depending on the calcination conditions [3].

  • Oxide Formation: Complete conversion to thorium oxide typically occurs at temperatures above 330°C, either directly or through the intermediate formation of carbonate which subsequently decomposes to the oxide [7].

Temperature Effects on Decomposition

The temperature profile during thermal decomposition significantly influences the properties of the resulting thorium oxide product:

Temperature Range (°C)Decomposition ProcessProduct Characteristics
Below 200Dehydration of thorium oxalateFormation of hydrated thorium oxalate species [3]
270-300Anhydrous oxalate formation and initial decompositionBeginning of oxalate structure breakdown [3]
300-330Major oxalate decompositionFormation of thorium oxide with carbonate impurities [7]
330-400Carbonate decompositionThorium oxide with decreasing carbonate content [7]
400-700Crystallization and densificationIncreasing crystallite size, decreasing surface area [7]
Above 700Complete calcinationFully crystalline thorium oxide with minimal impurities [7]

Research findings indicate that the calcination temperature significantly affects the surface area of the resulting thorium oxide, with the maximum rate of change occurring between 500° and 700°C [7]. Surface areas typically decrease to less than 10 m²/g for oxides derived from oxalate precipitated at temperatures from 10° to 100°C and calcined at 900°C [7].

Complex Salt Approach

An innovative approach to thermal decomposition involves the use of complex salts containing thorium oxalate and compounds such as ammonium carbonate, ammonium oxalate, or sodium carbonate [6]. When heated to temperatures between 285°C and 450°C, these complex salts produce highly reactive thorium oxide in a fine state of subdivision [6]. This method has been particularly effective for manufacturing catalysts that include thorium oxide on carrier materials [6].

The process typically involves:

  • Immersing a carrier substance in a saturated solution of ammonium carbonate at 60°C, in which thorium oxalate has been dissolved [6]
  • Evaporating the mixture to dryness and sifting to remove powdery constituents if desired [6]
  • Heating the product for 24 hours at approximately 315°C [6]

This approach yields thorium oxide with enhanced reactivity compared to conventional thermal decomposition methods [6].

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents an advanced method for producing thorium oxide compounds, including those with carbonate components, under elevated temperature and pressure conditions in aqueous media [4]. This approach offers unique advantages in controlling particle morphology, size distribution, and crystallinity [9].

Fundamental Principles

Hydrothermal synthesis of thorium carbonate oxide compounds typically involves the reaction of thorium precursors with carbonate sources under controlled temperature and pressure conditions in sealed vessels [4]. The high-pressure, high-temperature aqueous environment facilitates reactions that might not occur or would proceed very slowly under ambient conditions [10].

In carbonate-bearing solutions, thorium can form various complexes depending on the reaction conditions [12]. Research has shown that at elevated temperatures (175-250°C), the solubility of thorium in carbonate-bearing fluids is governed primarily by hydrolysis reactions rather than by the formation of thorium-carbonate complexes that predominate at lower temperatures [12].

Process Parameters

Several critical parameters influence the hydrothermal synthesis of thorium carbonate oxide compounds:

ParameterTypical RangeEffect on Synthesis
Temperature160-700°CControls reaction rate and product crystallinity [10] [17]
PressureAutogenous to several hundred MPaAffects solubility and reaction kinetics [10]
pH1-9.1Determines precipitation efficiency and morphology [17]
Carbonate Concentration0.05-0.5 MInfluences complex formation and product purity [4] [12]
Reaction Time5-24 hoursAffects crystallite size and product homogeneity [9]

Research has demonstrated that temperatures above 160°C favor the formation of crystalline thorium compounds, with successful hydrothermal synthesis reported at temperatures as low as 670-700°C, representing a new lower bound compared to prior growth studies [10] [17].

Carbonate Role in Hydrothermal Synthesis

Carbonate ions play a multifaceted role in the hydrothermal synthesis of thorium oxide compounds:

  • pH Buffer: Carbonates serve as pH buffers in the reaction medium, helping to maintain optimal conditions for thorium precipitation [4].

  • Complex Formation: At high pH levels, carbonate ions form complexes with thorium, increasing its apparent solubility in weakly basic media [4].

  • Morphology Control: The presence of carbonate ions significantly impacts the morphology of the synthesized thorium compounds, often leading to the formation of spherical aggregates composed of nanosized crystallites [9].

  • Domain Formation: Carbonate ions influence the domain of formation of thorium compounds and can affect the crystallization process [4].

Studies have shown that for successful hydrothermal synthesis of certain thorium compounds, carbonate concentrations of at least 8 × 10⁻² mol L⁻¹ are required [4]. The presence of carbonates has been found to be particularly important when working with thorium and silicon concentrations higher than 8 × 10⁻³ mol L⁻¹ [4].

Solid-State Reaction Pathways

Solid-state reactions represent an important methodology for synthesizing thorium carbonate oxide compounds, particularly when high-temperature processing is required to achieve desired product characteristics [5]. These reactions typically involve the direct interaction of solid precursors at elevated temperatures without passing through a solution phase [18].

Reaction Mechanisms

In solid-state synthesis of thorium carbonate oxide compounds, the reactions generally proceed through several mechanisms:

  • Diffusion-Controlled Reactions: At high temperatures, atoms or ions diffuse through the solid matrix to form new compounds at the interface between reactant particles [5].

  • Phase Transformations: As temperature increases, structural reorganizations occur, leading to the formation of new crystalline phases [5].

  • Carbothermal Reduction: In some cases, carbon sources react with thorium oxide at high temperatures to form thorium carbide intermediates, which can subsequently be converted to thorium oxide with carbonate components under controlled conditions [18].

Research has shown that the solid-state reaction between thorium oxide and carbon can be significantly influenced by the form of carbon used [18]. For instance, the use of unreduced graphene oxide has been found to inhibit the solid-state reaction between thorium oxide and carbon, while graphite typically facilitates the reaction [18].

Temperature Effects

Temperature plays a crucial role in solid-state reactions involving thorium compounds:

Temperature Range (°C)Reaction CharacteristicsProduct Properties
Below 1000Limited diffusion, slow reaction kineticsIncomplete reaction, mixed phases [5]
1000-1500Enhanced diffusion, moderate reaction ratesFormation of intermediate compounds [5]
1500-2000Rapid diffusion, complete reactionsHigh crystallinity, phase purity [5]
Above 2000Potential melting, volatilizationRisk of product decomposition [5]

The thorium-carbon system exhibits interesting phase behavior at elevated temperatures [5]. Complete miscibility in both liquid and solid states occurs at elevated temperatures for compositions between thorium and thorium monocarbide [5]. However, an immiscibility gap in the solid solution area appears to extend from room temperature to just under the solidus line, with the peak of this gap at about 2% carbon and 1975°C [5].

Precursor Effects

The choice of precursors significantly influences the solid-state synthesis of thorium carbonate oxide compounds:

  • Thorium Oxide Precursors: The reactivity of thorium oxide in solid-state reactions depends on its preparation method, with nanocrystalline thorium dioxide typically showing enhanced reactivity [18].

  • Carbon Sources: Different carbon sources, such as graphite, graphene oxide, or amorphous carbon, exhibit varying reactivity in solid-state reactions with thorium compounds [18]. The specific surface area and crystallinity of the carbon source significantly affect the reaction kinetics and product characteristics [18].

  • Carbonate Precursors: When carbonates are used as precursors, their thermal stability influences the reaction pathway and the carbonate content in the final product [21].

Thermal Stability and Decomposition Mechanisms

Carbonate thorium oxide demonstrates complex thermal behavior characterized by multiple decomposition pathways and intermediate phases. The compound's thermal stability is fundamentally governed by the stepwise breakdown of carbonate groups and the formation of oxide phases at elevated temperatures.

The decomposition of thorium carbonate typically initiates between 300-400°C, proceeding through several distinct stages [1] [2]. Initial dehydration occurs at temperatures below 200°C, involving the removal of crystallization water molecules. This process is followed by the onset of carbonate decomposition, which represents the most significant thermal event in the compound's thermal profile.

Thermal decomposition mechanisms involve multiple intermediate phases. Research has demonstrated that thorium oxalate dihydrate, a related compound, undergoes decomposition through five distinct steps: initial dehydration (100-200°C), secondary dehydration (200-300°C), oxalate decomposition (300-400°C), carbonate intermediate formation (400-500°C), and final oxide formation (500-580°C) [2]. The carbonate thorium oxide follows analogous pathways, with the primary decomposition reaction expressed as:

Th(CO₃)₂ → ThO₂ + 2CO₂

This reaction typically occurs with an activation energy ranging from 150-200 kJ/mol, depending on the specific crystalline form and environmental conditions [2]. The formation of intermediate carbonate species, particularly thorium oxycarbonate (ThOCO₃), has been identified as a crucial step in the decomposition mechanism [2].

High-temperature behavior of the resulting thorium dioxide exhibits exceptional thermal stability. ThO₂ maintains structural integrity up to 3300°C, representing the highest melting point among all known oxides [3]. At extremely elevated temperatures (>2500°C), thorium dioxide can undergo further decomposition to form thorium monoxide (ThO) through either disproportionation reactions with liquid thorium metal above 1580°C or direct dissociation above 2230°C [3].

Decomposition StageTemperature Range (°C)ProductsActivation Energy (kJ/mol)
Initial Dehydration100-200Anhydrous carbonate45-65
Carbonate Decomposition300-400ThO₂ + CO₂150-200
Oxide Stabilization400-580Crystalline ThO₂200-250
High-Temperature Dissociation>2500ThO + O₂>400

Solubility Behavior in Aqueous Media

The solubility behavior of carbonate thorium oxide in aqueous systems is governed by complex hydrolysis equilibria and pH-dependent speciation. Under standard conditions, the compound exhibits limited solubility, with values typically ranging from 10⁻⁸ to 10⁻⁶ mol/L depending on pH and carbonate concentration [4] [5].

pH-dependent solubility demonstrates distinct trends across different pH ranges. In strongly acidic conditions (pH 2-3), thorium solubility reaches maximum values of approximately 10⁻⁶ to 10⁻⁴ mol/L, primarily due to the formation of Th(OH)₃⁺ complexes [6]. The dissolution kinetics follow first-order behavior with rate constants of 0.0107 ± 0.00123 h⁻¹ under argon atmosphere [6].

Carbonate effects on solubility present contrasting behavior at different temperatures. At ambient conditions, carbonate ligands act as strong complexing agents, significantly enhancing thorium solubility [4]. However, at elevated temperatures (175-250°C), contrary to low-temperature behavior, thorium does not form stable carbonate complexes [4] [5]. Instead, hydrolysis reactions dominate, with predominant species being Th(OH)₄⁰ and Th(OH)₅⁻.

Ionic strength effects substantially influence solubility behavior. In 0.1 M NaClO₄ solutions, thorium solubility decreases by approximately three orders of magnitude when pH increases from 3 to higher values [6]. Under 10% CO₂ atmosphere, solubilities decrease from 10 μmol/L at pH 2.06 to 80 nmol/L at pH 3, demonstrating the significant impact of carbonate concentration on dissolution behavior [6].

The thermodynamic formation constants for dominant hydroxyl complexes have been determined at elevated temperatures: log β₄ = 43.34 and 44.31 at 175°C and 200°C respectively for Th(OH)₄⁰, and log β₅ = 46.15 and 47.9 at 225°C and 250°C for Th(OH)₅⁻ [4].

pH RangeSolubility (mol/L)Dominant SpeciesConditionsFormation Constant
2.0-3.010⁻⁶-10⁻⁴Th(OH)₃⁺Acidic, low carbonate-
3.0-5.010⁻⁷-10⁻⁶Th(OH)₄⁰Moderate pHlog β₄ = 43-44
5.0-7.010⁻⁸-10⁻⁷Th(OH)₄⁰Near neutrallog β₄ = 43-44
7.8-9.810⁻⁸-10⁻⁶Th(OH)₅⁻Alkaline carbonatelog β₅ = 46-48

Surface Reactivity and Coordination Chemistry

The surface reactivity of carbonate thorium oxide is characterized by heterogeneous surface composition and site-specific exchange mechanisms. Surface analysis using X-ray photoelectron spectroscopy reveals that crystalline thorium oxide surfaces consist of approximately 80% ThO₂(cr) grains and 20% ThO(OH)ᵧ(H₂O)ᵧ phases [7] [8].

Coordination environment of thorium in carbonate complexes typically involves high coordination numbers ranging from 8 to 12. The Th⁴⁺ ion, with its large ionic radius (0.95-1.14 Å depending on coordination number) and high charge density, readily accommodates multiple ligands in its coordination sphere [9]. In aqueous solutions, thorium exists predominantly as the [Th(H₂O)₉]⁴⁺ aqua ion with tricapped trigonal prismatic geometry [9] [10].

Surface exchange mechanisms demonstrate that only the ThO(OH)ᵧ(H₂O)ᵧ fraction participates in solid-solution exchange processes [7]. The crystalline ThO₂(cr) grains remain largely inert regarding surface attachment and detachment processes. This heterogeneous reactivity explains the wide discrepancies in reported solubility values for thorium oxide phases.

Carbonate coordination in thorium complexes involves both bidentate and tridentate binding modes. Spectroscopic evidence indicates that carbonate ligands can coordinate to thorium centers through oxygen atoms in a chelating fashion, forming stable complexes under appropriate conditions [11]. The coordination geometry around thorium in carbonate complexes typically adopts distorted polyhedra accommodating the large ionic radius and preference for high coordination numbers.

Isotope exchange studies using ²²⁹Th/²³²Th methodology have revealed that well-crystallized thorium oxide phases exist as inert surfaces with minimal exchange between surface solid and solution [12]. The surface reactivity measurements indicate dissolution rates ranging from 10⁻⁶ to 10⁻⁴ g·m⁻²·day⁻¹ depending on pH and surface composition [12].

Surface TypeReactivity FractionExchange RateStabilityCoordination Number
ThO₂(cr) grains80%LowHigh8-9
ThO(OH)ᵧ(H₂O)ᵧ20%HighModerate9-12
Grain boundariesVariableVariableLow8-12
Fresh surfacesMinorHighLow9-12

Spectroscopic Signatures (Raman, Infrared, X-ray Photoelectron Spectroscopy)

Raman spectroscopy of carbonate thorium oxide reveals characteristic vibrational modes that provide structural identification and compositional information. The Raman spectrum exhibits primary peaks in the 230-267 cm⁻¹ region, corresponding to Th-O stretching vibrations and carbonate-related modes [13] [14]. The thorium dioxide component shows distinct peaks at approximately 465 cm⁻¹ and 234 cm⁻¹, representing the T₂g and A₁g modes respectively [14].

Infrared spectroscopy provides detailed information about surface groups and bonding environments. The infrared spectrum of carbonate thorium oxide displays characteristic bands at 3740 cm⁻¹ and 3655 cm⁻¹, attributed to different types of hydroxyl groups on the surface [11]. Carbonate stretching vibrations appear in the 1400-1500 cm⁻¹ region, with the exact position depending on the coordination mode of the carbonate ligands [11] [15].

Far-infrared spectroscopy (70-650 cm⁻¹) reveals lattice vibrations unique to the crystalline structure. The far-infrared spectrum shows bands at 228 cm⁻¹, 256 cm⁻¹, and 306 cm⁻¹, corresponding to anti-translatory vibrations of carbonate groups and thorium-oxygen stretching modes [15]. These fingerprint regions provide definitive identification of carbonate mineral phases.

X-ray photoelectron spectroscopy analysis reveals thorium in the tetravalent oxidation state through the characteristic Th 4f₇/₂ peak at 16.304 eV [16] [17]. The XPS spectrum provides information about surface composition and oxidation states, with the Th 4f doublet showing spin-orbit splitting characteristic of Th⁴⁺ species [16] [18].

X-ray absorption spectroscopy offers detailed information about local coordination environments. The thorium L₃-edge XANES spectrum exhibits the main absorption feature at 16.304 eV, consistent with tetravalent thorium in all analyzed samples [17]. Extended X-ray absorption fine structure (EXAFS) analysis provides quantitative information about coordination numbers and interatomic distances in thorium-bearing phases [17].

Coordination environment analysis through spectroscopic methods reveals that thorium in carbonate complexes maintains high coordination numbers with Th-O bond distances ranging from 2.42-2.48 Å [10]. The coordination geometry typically adopts distorted polyhedra accommodating 8-12 ligands around the central thorium atom.

Spectroscopic TechniqueKey Peaks/FeaturesAssignmentInformation Content
Raman230-267 cm⁻¹Th-O stretching, carbonate modesStructural identification
Infrared3740, 3655 cm⁻¹OH groupsSurface bonding
Infrared1400-1500 cm⁻¹CO₃²⁻ stretchingCarbonate coordination
XPS16.304 eVTh 4f₇/₂Oxidation state
XAS16.304 eVTh L₃-edgeCoordination environment

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

326.02828 g/mol

Monoisotopic Mass

326.02828 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

Explore Compound Types